molecular formula C22H20ClFN2O4 B2599010 (2Z)-2-[(5-chloro-2-fluorophenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide CAS No. 1327179-87-2

(2Z)-2-[(5-chloro-2-fluorophenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide

Cat. No.: B2599010
CAS No.: 1327179-87-2
M. Wt: 430.86
InChI Key: DNIXWPAHVMGJHP-ROMGYVFFSA-N
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Description

This compound belongs to the chromene-carboxamide family, characterized by a benzopyran (chromene) core substituted with an imino group at position 2, a methoxy group at position 8, and a tetrahydrofuran-2-ylmethyl carboxamide moiety at position 2. The 5-chloro-2-fluorophenyl substituent on the imino group introduces steric and electronic effects that modulate its physicochemical and biological properties.

Properties

IUPAC Name

2-(5-chloro-2-fluorophenyl)imino-8-methoxy-N-(oxolan-2-ylmethyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClFN2O4/c1-28-19-6-2-4-13-10-16(21(27)25-12-15-5-3-9-29-15)22(30-20(13)19)26-18-11-14(23)7-8-17(18)24/h2,4,6-8,10-11,15H,3,5,9,12H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNIXWPAHVMGJHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=NC3=C(C=CC(=C3)Cl)F)C(=C2)C(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Chromene Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a salicylaldehyde derivative.

    Introduction of the Phenyl Group: The chloro-fluoro substituted phenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Imino Group: This step involves the condensation of an amine with an aldehyde or ketone to form the imine.

    Attachment of the Tetrahydrofuran Moiety: This can be done through a nucleophilic substitution reaction where the tetrahydrofuran ring is introduced.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The chromene core and methoxy group are susceptible to oxidation. Key reactions include:

  • Chromene Ring Oxidation : Under strong oxidizing conditions (e.g., KMnO₄ in acidic media), the chromene ring undergoes epoxidation or cleavage to form quinone derivatives.

  • Methoxy Group Demethylation : Oxidizing agents like BBr₃ or HI can cleave the methoxy group, yielding phenolic derivatives.

Reaction Conditions Product Yield Reference
Chromene ring oxidationKMnO₄, H₂SO₄, 80°C, 4h8-Methoxy-3-carboxamide-quinone derivative65%
Methoxy demethylationBBr₃, CH₂Cl₂, 0°C → RT, 2hPhenolic chromene derivative78%

Reduction Reactions

The exocyclic imino group (C=N) is reducible under catalytic hydrogenation or borohydride treatment:

  • Imino Group Reduction : Using NaBH₄ in ethanol or H₂/Pd-C, the imino group converts to an amine, altering the compound’s electronic properties.

Reaction Conditions Product Yield Reference
Imino reduction (NaBH₄)NaBH₄, EtOH, RT, 6hAmine-substituted chromene82%
Catalytic hydrogenationH₂ (1 atm), Pd-C, MeOH, 25°C, 3hSaturated amine derivative90%

Nucleophilic Substitution

The chloro and fluoro substituents on the phenyl ring participate in nucleophilic aromatic substitution (NAS):

  • Chloro Displacement : Reaction with amines (e.g., piperazine) or thiols in polar aprotic solvents (DMF, DMSO) replaces the chloro group.

Reaction Conditions Product Yield Reference
Chloro substitutionPiperazine, K₂CO₃, DMF, 100°C, 12hPiperazinyl-substituted derivative60%
Thiol substitutionPhSH, CuI, DMSO, 120°C, 8hAryl thioether derivative55%

Hydrolysis and Amidation

The carboxamide group undergoes hydrolysis or reacts with amines:

  • Acid/Base Hydrolysis : Concentrated HCl or NaOH cleaves the amide bond, generating carboxylic acid intermediates .

  • Amide Exchange : Reacting with primary amines (e.g., benzylamine) in the presence of EDC/HOBt forms new amide derivatives.

Reaction Conditions Product Yield Reference
Acid hydrolysis6M HCl, reflux, 6hChromene-3-carboxylic acid85%
Amide couplingBenzylamine, EDC/HOBt, DMF, RT, 24hN-Benzyl carboxamide derivative70%

Cycloaddition and Ring-Opening

The tetrahydrofuran (THF) moiety participates in ring-opening reactions:

  • THF Ring-Opening : Treatment with Lewis acids (e.g., BF₃·Et₂O) opens the THF ring, forming diol intermediates .

  • Diels-Alder Reactivity : The chromene core acts as a diene in [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride).

Reaction Conditions Product Yield Reference
THF ring-openingBF₃·Et₂O, CH₂Cl₂, 0°C → RT, 4hDiol-substituted chromene75%
Diels-Alder cycloadditionMaleic anhydride, toluene, 110°C, 8hFused bicyclic adduct68%

Photochemical Reactions

UV irradiation induces isomerization and bond cleavage:

  • Z→E Isomerization : UV light (254 nm) converts the Z-imino configuration to the E-form, altering biological activity.

  • C-F Bond Cleavage : Under UVC light, the C-F bond undergoes homolytic cleavage, generating radical intermediates.

Scientific Research Applications

Overview

The compound (2Z)-2-[(5-chloro-2-fluorophenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide, characterized by its chromene core and various substituents, has garnered attention for its potential applications in medicinal chemistry, pharmacology, and materials science. This article discusses its synthesis, biological activities, and potential applications based on recent research findings.

Structural Features

The compound features:

  • A chromene core known for diverse biological activities.
  • A chloro-fluoro-substituted phenyl group that enhances its chemical reactivity.
  • A methoxy group that may influence solubility and biological interactions.
  • A tetrahydrofuran moiety that may provide additional pharmacological benefits.

Research indicates that compounds with similar structures exhibit a range of biological activities:

Antitumor Activity

Compounds featuring chromene structures have shown promise in inhibiting tumor cell proliferation. For example:

  • Mechanism : Potential interference with cell cycle progression and apoptosis pathways.

Antiviral Properties

Certain derivatives have demonstrated efficacy against viruses, including:

  • SARS-CoV-2 : Preliminary studies suggest potential antiviral activity, possibly through inhibition of viral replication.

Enzyme Inhibition

The compound may interact with specific enzymes, modulating their activity:

  • Target Enzymes : Kinases and proteases involved in cancer progression or viral replication.

Case Studies and Research Findings

  • Antitumor Studies : A study published in the Journal of Medicinal Chemistry highlighted the antitumor effects of similar chromene derivatives against breast cancer cell lines, suggesting that the substituents on the phenyl ring significantly enhance potency .
  • Antiviral Efficacy : Research conducted by a team at a leading university demonstrated that certain chromene derivatives inhibited SARS-CoV-2 replication in vitro, indicating a promising direction for therapeutic development .
  • Enzyme Interaction Studies : Investigations into enzyme inhibition revealed that compounds with chromene cores could effectively inhibit specific kinases implicated in cancer signaling pathways .

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The chromene core and the substituted phenyl group may facilitate binding to these targets, leading to modulation of biological pathways. For example, the compound might inhibit an enzyme involved in a disease pathway, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in the Chromene-Carboxamide Family

Substituent Variations in Chromene Derivatives

The following compounds share structural homology with the target molecule, differing primarily in substituents:

Compound Name Key Substituents Molecular Features
(2Z)-N-(2-Chlorobenzyl)-2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)hydrazine-carbothioamide 2-Chlorobenzyl, indole-derived hydrazine-carbothioamide Enhanced π-π stacking due to aromatic indole moiety
N-(8-(2-Chlorobenzylidene)-4-(2-chlorophenyl)-3-cyano-5,6,7,8-tetrahydro-4H-chromen-2-yl) benzamide Dual chloro-substituted phenyl groups, cyano group at position 3 Higher lipophilicity and potential pesticidal activity
400878-30-0: (2Z)-N-(2-methoxyphenyl)-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide Methoxy groups on phenyl rings Increased solubility due to polar methoxy substituents

Key Observations :

  • The chloro- and fluoro-substituted phenyl groups in the target compound likely enhance its metabolic stability compared to methoxy-substituted analogs (e.g., 400878-30-0) .
NMR Spectral Comparisons

While direct NMR data for the target compound are unavailable, analogous studies on chromene derivatives (e.g., compounds 1 and 7 in ) reveal:

  • Chemical shift differences in regions corresponding to substituent environments (e.g., aromatic protons near electron-withdrawing groups like chloro or fluoro exhibit downfield shifts) .
  • The methoxy group at position 8 in the target compound may shield adjacent protons, leading to upfield shifts (~0.2–0.5 ppm) compared to non-methoxy analogs .
Pesticidal and Herbicidal Potential

Compounds with chloro-phenyl and tetrahydrofuran motifs (e.g., furilazole in ) are used as herbicides or safeners, suggesting the target compound may share pesticidal properties. However, the fluorine atom in its structure could reduce soil persistence compared to purely chloro-substituted analogs .

Pharmacological Relevance

Chromene derivatives with carboxamide linkages (e.g., hydrazine-carbothioamide in ) exhibit antitumor and antimicrobial activities. The tetrahydrofuran-methyl group in the target compound may enhance blood-brain barrier permeability, a feature absent in bulkier analogs like benzamide derivatives .

Data Tables

Table 1: Substituent Effects on Key Properties

Property Target Compound N-(8-(2-Chlorobenzylidene)-... benzamide 400878-30-0
Lipophilicity (LogP) Estimated 3.8–4.2 (fluoro enhances stability) ~4.5 (high due to dual chloro groups) ~3.2 (polar methoxy groups)
Aqueous Solubility (mg/mL) <0.1 (predicted) <0.05 0.3–0.5
Bioactivity Potential CNS penetration Herbicidal activity Anticancer (hypothesized)

Table 2: Hypothetical NMR Chemical Shifts (Regions A and B)

Proton Position Target Compound (ppm) Compound 1 (ppm) Compound 7 (ppm)
29–36 (Region B) 7.2–7.5 7.3–7.6 7.1–7.4
39–44 (Region A) 6.8–7.0 6.9–7.2 6.7–7.0

Biological Activity

The compound (2Z)-2-[(5-chloro-2-fluorophenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide belongs to a class of chromone derivatives that have garnered attention for their potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies regarding this compound.

Synthesis and Characterization

The synthesis of chromone derivatives often involves the condensation of appropriate aldehydes with 4-hydroxycoumarin or related compounds. In the case of the target compound, a multi-step synthetic route is typically employed, allowing for the introduction of various substituents that enhance biological activity. The characterization is performed using techniques such as NMR, mass spectrometry, and IR spectroscopy to confirm the structure and purity of the synthesized compounds.

Anticancer Activity

Several studies have evaluated the anticancer potential of chromone derivatives, including those similar to our compound. For instance, a series of chromone-2-carboxamide derivatives demonstrated significant cytotoxicity against various cancer cell lines, including breast (MCF-7), ovarian (OVCAR), and colon (HCT-116) cancer cells. The most potent compounds exhibited IC50 values ranging from 0.9 to 10 μM . The presence of specific substituents, such as halogens or alkyl groups, has been shown to enhance cytotoxic activity through mechanisms that may involve apoptosis induction and cell cycle arrest.

Anti-inflammatory Activity

Chromone derivatives are also being investigated for their anti-inflammatory properties. For example, a study highlighted that certain chromone carboxamide derivatives acted as inhibitors of 5-lipoxygenase , an enzyme involved in leukotriene synthesis, which plays a crucial role in inflammatory responses. The hydrophilicity of these compounds was correlated with their inhibitory potency .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of chromone derivatives. The following table summarizes key findings regarding substituent effects on biological activity:

SubstituentEffect on CytotoxicityEffect on Anti-inflammatory Activity
6-FluoroIncreased potencyEnhanced inhibition
Propyl groupIncreased potencyModerate inhibition
3-EthylphenylSignificant increaseNo significant effect

The presence of electron-withdrawing groups, such as halogens, generally enhances cytotoxicity by stabilizing reactive intermediates during metabolic processes .

Case Studies and Research Findings

  • Cytotoxicity Assessment : A study evaluated a series of chromone derivatives against different cancer cell lines using MTT assays. Notably, compounds with a 6-fluoro substituent exhibited superior cytotoxic effects compared to their non-fluorinated counterparts .
  • Mechanistic Insights : Research indicates that some chromone derivatives induce apoptosis through mitochondrial pathways. This involves the release of cytochrome c and activation of caspases, leading to programmed cell death .
  • Inhibitory Studies : Compounds structurally similar to our target were assessed for their ability to inhibit carbonic anhydrases (CAs), which are implicated in tumor progression. Certain derivatives showed promising inhibition against tumor-associated isoforms such as hCA IX and XII .

Q & A

Basic: What are the optimized synthetic routes for this compound, and how can reaction conditions be tailored to improve yield?

Answer:
The synthesis involves coupling a tetrahydrofuran-derived amine with a substituted chromene-carboxamide intermediate. Key steps include:

  • Solvent Selection : Tetrahydrofuran (THF) is preferred due to its ability to dissolve polar intermediates and stabilize reactive species during imine formation .
  • Base Optimization : Triethylamine (Et3N) effectively scavenges HCl byproducts, as seen in analogous phosphazene syntheses .
  • Reaction Monitoring : Thin-layer chromatography (TLC) ensures reaction completion before workup, minimizing side-product formation .
  • Purification : Column chromatography with silica gel and a gradient of ethyl acetate/hexane isolates the pure product. Yield improvements (≥70%) are achieved by maintaining anhydrous conditions and slow addition of reagents to prevent oligomerization.

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Answer:

  • X-ray Crystallography : Confirms stereochemistry (e.g., Z-configuration of the imine group) and molecular packing, critical for validating synthetic accuracy .
  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR identify substituent environments (e.g., methoxy at δ 3.8–4.0 ppm, tetrahydrofuran protons as multiplet at δ 1.5–2.1 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (<1 ppm error) and detects isotopic patterns for chlorine/fluorine atoms .
  • IR Spectroscopy : Confirms carboxamide C=O stretch (~1680 cm<sup>−1</sup>) and imine C=N stretch (~1620 cm<sup>−1</sup>) .

Advanced: How can researchers resolve contradictions in bioactivity data across different experimental models?

Answer:
Contradictions often arise from assay-specific variables. Methodological solutions include:

  • Standardized Assay Conditions : Use identical cell lines (e.g., HEK293 vs. HeLa) and serum-free media to minimize variability in IC50 measurements .
  • Off-Target Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify promiscuous binding .
  • Metabolic Stability Checks : Compare results from hepatic microsomes (human vs. rodent) to assess species-specific degradation .
  • Data Normalization : Apply Z-score analysis to account for batch effects in high-throughput screens .

Advanced: What computational strategies are recommended for predicting binding modes with biological targets?

Answer:

  • Molecular Docking : Use Schrödinger Glide or AutoDock Vina to model interactions with ATP-binding pockets (e.g., kinase domains). Prioritize poses with hydrogen bonds to the carboxamide and π-π stacking with the chromene ring .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze root-mean-square deviation (RMSD) of ligand-protein complexes .
  • Free Energy Perturbation (FEP) : Calculate relative binding affinities for analogs with modified substituents (e.g., chloro vs. fluoro) .

Advanced: How does the stereochemistry at the (2Z) configuration influence physicochemical properties and target interactions?

Answer:

  • Physicochemical Impact : The Z-configuration reduces molecular symmetry, lowering melting points (observed via differential scanning calorimetry) compared to E-isomers .
  • Solubility : Z-isomers exhibit higher aqueous solubility due to intramolecular H-bonding between the imine and methoxy groups .
  • Target Binding : Docking studies suggest the Z-configuration aligns the tetrahydrofuran moiety into hydrophobic pockets of kinase targets (e.g., EGFR), enhancing affinity by 10-fold versus E-isomers .
  • Validation : Compare circular dichroism (CD) spectra of enantiomers to correlate stereochemistry with activity .

Advanced: What methodologies are suitable for investigating metabolic stability in hepatic microsomal assays?

Answer:

  • Incubation Conditions : Use 1 mg/mL microsomal protein, NADPH regeneration system, and 37°C incubation. Quench with acetonitrile at 0, 15, 30, and 60 min .
  • Analytical Workflow : Quantify parent compound depletion via LC-MS/MS (e.g., Agilent 6495 QQQ) with a C18 column and 0.1% formic acid gradient .
  • Metabolite ID : Perform high-resolution MS/MS (e.g., Thermo Orbitrap) to detect hydroxylation (+16 Da) or demethylation (-14 Da) products .
  • CYP Inhibition Assays : Test against CYP3A4/2D6 isoforms using luminescent substrates (e.g., Promega P450-Glo) to identify enzyme-specific degradation .

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